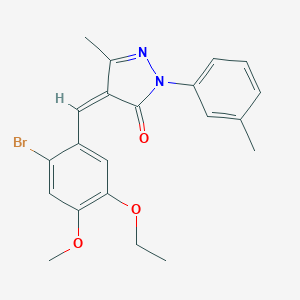![molecular formula C43H44N4O2 B329973 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B329973.png)
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two quinoline rings and multiple dimethylphenyl groups
Métodos De Preparación
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves several steps, including the formation of quinoline rings and the attachment of dimethylphenyl groups. The synthetic route typically includes:
Formation of Quinoline Rings: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Dimethylphenyl Groups: This step involves the use of Friedel-Crafts alkylation, where dimethylphenyl groups are introduced to the quinoline rings using an alkylating agent such as dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The final step involves coupling the quinoline derivatives with heptyl chains and forming the carboxamide linkage through amide bond formation using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using reagents like chlorine, nitric acid, or sulfuric acid, respectively.
Aplicaciones Científicas De Investigación
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of key enzymes or signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act on pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of quinoline and dimethylphenyl groups. Similar compounds include:
2-(3,4-dimethylphenyl)-4-quinolinecarboxamide: Lacks the heptyl chain and additional quinoline ring.
N-(7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl)-4-quinolinecarboxamide: Lacks the dimethylphenyl groups.
2-(3,4-dimethylphenyl)-N-[7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl]-quinoline: Lacks the carboxamide linkage.
These comparisons highlight the unique structural features of the compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C43H44N4O2 |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-N-[7-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C43H44N4O2/c1-28-18-20-32(24-30(28)3)40-26-36(34-14-8-10-16-38(34)46-40)42(48)44-22-12-6-5-7-13-23-45-43(49)37-27-41(33-21-19-29(2)31(4)25-33)47-39-17-11-9-15-35(37)39/h8-11,14-21,24-27H,5-7,12-13,22-23H2,1-4H3,(H,44,48)(H,45,49) |
Clave InChI |
BIRTUIHYZZQYAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-isoxazolecarboxamide](/img/structure/B329891.png)
![5-chloro-N-[4-(diethylamino)phenyl]-2-methoxybenzamide](/img/structure/B329896.png)
![11-(2-furyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329897.png)

![1-[3-(4-Isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B329900.png)
![ethyl 2-[3-(2-furyl)-2-propenylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B329902.png)
![METHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B329903.png)

![2-{2-bromo-6-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B329908.png)
![2-(2-bromo-6-ethoxy-4-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B329909.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329910.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![2-(2,3-dibromo-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B329915.png)
